Borussertib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

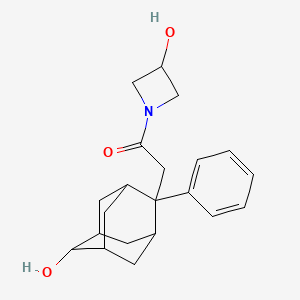

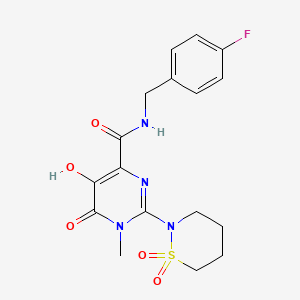

Borussertib is a covalent-allosteric inhibitor of protein kinase Akt . It is a first-in-class covalent-allosteric AKT inhibitor that displays antitumor activity . It has shown strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways .

Synthesis Analysis

The crystal structure of borussertib inspired the structure-based design of novel probe molecules by directed derivatization . A robust synthetic route was developed that enabled the synthetic access to a series of highly diverse 1,6-naphthyridinone-based compounds .Molecular Structure Analysis

The first crystal structure of autoinhibited AKT1 in complex with the covalent-allosteric inhibitor borussertib provides critical insights into the structural basis of AKT1 inhibition .Chemical Reactions Analysis

Borussertib shows a covalent-allosteric mode of action while binding at the interdomain region between the kinase-domain (white) and the PH-domain (green) .Physical And Chemical Properties Analysis

Borussertib has a molecular formula of C36H32N6O3 and a molecular weight of 596.68 . It is soluble in DMSO up to 10 mM .Applications De Recherche Scientifique

Cancer Research

Borussertib has been used in cancer research, particularly in the study of pancreatic and colorectal cancer . It has shown strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . Borussertib, in combination with the MEK inhibitor trametinib, displayed antitumor activity in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .

Structural Analysis

The first crystal structure of autoinhibited AKT1 in complex with Borussertib has been presented, providing critical insights into the structural basis of AKT1 inhibition . This has revealed covalent bond formation to Cys296, H-bond interactions .

Drug Resistance Studies

Borussertib has been used in the study of drug resistance in endometrial cancer (EC) . The study aimed to establish AKT inhibitor resistant cell lines and identify differentially expressed genes (DEGs) between parental and AKT inhibitor resistant cell lines to understand the mechanism of drug resistance to AKT inhibitors in EC .

Cell Adhesion-Mediated Resistance

Research has suggested that drug resistance to AKT inhibitors may depend on genes related to cell adhesion-mediated resistance . This has implications for the development of new therapeutic strategies.

Transforming Growth Factor β Signaling

Borussertib research has also touched on the transforming growth factor β signaling . This is significant as it provides insights into the complex interplay between growth factors and kinase inhibitors in cancer cells.

Protein Expression

Borussertib has been used in protein expression studies . These studies have provided valuable insights into the role of specific proteins in cancer progression and the potential for targeted therapies.

Transfection and Virus Generation

Borussertib has been used in transfection, virus generation, and amplification studies . This has implications for the development of viral vectors for gene therapy.

Anticancer Activity

Borussertib is an AKT inhibitor with potential anticancer activity . It specifically binds to two noncatalytic cysteines at positions 296 and 310 in AKT and incorporates electrophilic warheads into the allosteric ligand at appropriate positions, allowing for irreversible stabilization of the inactive conformation .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBRBOYWXDLHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borussertib | |

Q & A

Q1: What makes Borussertib a unique AKT inhibitor and how does this impact its efficacy?

A1: Unlike many AKT inhibitors, Borussertib functions as a covalent-allosteric inhibitor. [] This means it binds to a site on AKT1 distinct from the active site, inducing a conformational change that prevents the enzyme from functioning. [, ] This unique mechanism of action potentially translates to higher selectivity for AKT1 and reduced off-target effects compared to traditional ATP-competitive inhibitors. Notably, Borussertib demonstrates promising antiproliferative activity against cancer cell lines with mutations in the PTEN, PI3K, and RAS signaling pathways, highlighting its potential therapeutic value. []

Q2: Has the interaction between Borussertib and AKT1 been structurally characterized?

A2: Yes, the crystal structure of Borussertib bound to autoinhibited AKT1 has been elucidated. [, ] This structural information provides crucial insights into the molecular interactions responsible for Borussertib's inhibitory activity and can be leveraged for further drug development efforts.

Q3: What is the preclinical evidence supporting Borussertib's use as a potential cancer treatment?

A3: Borussertib demonstrates significant antitumor activity in combination with the MEK inhibitor Trametinib in preclinical models. [] Specifically, patient-derived xenograft models of pancreatic and colon cancer harboring KRAS mutations showed promising responses to the combination therapy. [] These findings suggest Borussertib, especially in combination therapies, holds potential as a novel therapeutic strategy for KRAS-mutant cancers.

Q4: Where can I find more detailed data about Borussertib?

A4: The paper "Data for DCP probe Borussertib" [] suggests the existence of a more comprehensive dataset related to the compound. This likely includes information beyond what is presented in the provided abstracts. Exploring this resource could offer valuable insights into Borussertib's properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)

![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)

![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)